REACTION_CXSMILES
|
[OH-:1].[K+].[CH2:3]([N:10]1[CH2:33][CH2:32][C:13]2([N:17]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[C:16](=[O:24])[NH:15][C:14]2=NC2CCCCC2)[CH2:12][CH2:11]1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>C(O)CO>[CH2:3]([N:10]1[CH2:11][CH2:12][C:13]2([N:17]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[C:16](=[O:24])[NH:15][C:14]2=[O:1])[CH2:32][CH2:33]1)[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
50.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
37.7 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC2(C(NC(N2C2=CC=CC=C2)=O)=NC2CCCCC2)CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated slowly to
|
Type
|
TEMPERATURE
|
Details
|
a gentle reflux
|
Type
|
CUSTOM
|
Details
|
100 mL of solvent was removed by distillation over a 4.5 hour period
|
Duration
|
4.5 h
|
Type
|
ADDITION
|
Details
|
poured into water (500 mL)
|
Type
|
ADDITION
|
Details
|
by adding concentrated hydrochloric acid
|
Type
|
TEMPERATURE
|
Details
|
while cooling in ice
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CCC2(C(NC(N2C2=CC=CC=C2)=O)=O)CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |